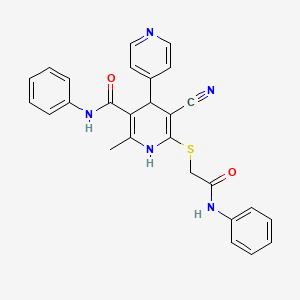
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a broader class of chemically and pharmacologically significant substances that are studied for their potential applications in various fields, excluding specific drug use and dosage. The research focuses on the synthesis, molecular and physical properties, chemical reactions, and structure analysis of such compounds.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-component reactions, such as the one-step, three-component synthesis combining aldehydes, thiols, and malononitrile to produce 1,4-dihydropyridines and pyridines with medicinal utility (Evdokimov et al., 2006). This method demonstrates an efficient approach to generating complex molecules with significant biological activity.
Molecular Structure Analysis
The molecular structure of related compounds is typically characterized using techniques such as FT-IR, NMR, and X-ray diffraction. These methods help in determining the conformation, stereochemistry, and overall structural integrity of the synthesized compounds (Jayarajan et al., 2019).
Applications De Recherche Scientifique
Synthesis and Characterization
Design and Synthesis : Research in the field of organic and medicinal chemistry focuses on the design, synthesis, and evaluation of novel compounds with biological activities. Compounds like 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide are often synthesized through various organic reactions and methods, including microwave-assisted synthesis and conventional chemical methods, to explore their potential biological activities (Wanare, 2022); (Youssef, Azab, & Youssef, 2012).
Structural Analysis and Derivatives : The molecular and crystal structures of various derivatives of compounds like this compound are studied using techniques like single-crystal diffraction, FTIR, NMR, and mass spectrometry. These studies help in understanding the structural aspects and properties of these compounds (Bakhite, Al‐Sehemi, & Yamada, 2005); (Kornev, Tishin, & Sosnovskikh, 2019).
Biological Activities and Applications
Anticancer Activity : Research has indicated that some derivatives of this compound class demonstrate potential anticancer activities. These activities are studied through methods like molecular docking analyses, highlighting the interactions of these compounds with biological targets such as tubulin, which may contribute to their anticancer properties (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Antimicrobial and Antifungal Agents : Compounds derived from this compound have been synthesized and evaluated for their antibacterial and antifungal properties. These studies involve synthesizing novel derivatives and assessing their efficacy against various microbial strains (Rathod & Solanki, 2018); (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).
Applications in Heterocyclic Chemistry : The compound and its derivatives are extensively used in heterocyclic chemistry for the synthesis of a wide range of heterocyclic compounds. These compounds are important in various applications, including the development of pharmaceuticals and materials science (Dotsenko, Krivokolysko, & Litvinov, 2012).
Polyamide Synthesis : In polymer science, derivatives of this compound are used in the synthesis of new polyamides. These polymers, characterized by their thermal properties and solubility, are significant in material science applications (Faghihi & Mozaffari, 2008).
Propriétés
IUPAC Name |
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S/c1-18-24(26(34)32-21-10-6-3-7-11-21)25(19-12-14-29-15-13-19)22(16-28)27(30-18)35-17-23(33)31-20-8-4-2-5-9-20/h2-15,25,30H,17H2,1H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGWZIWSLPJTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

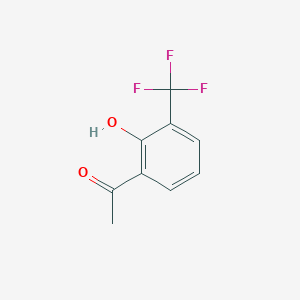
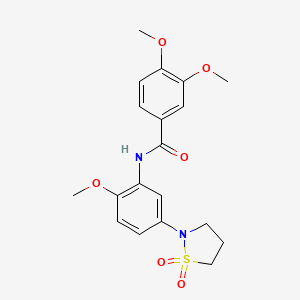
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)
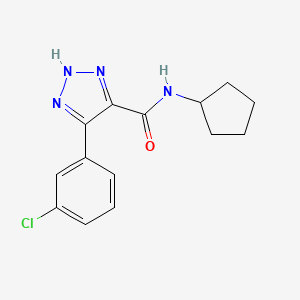
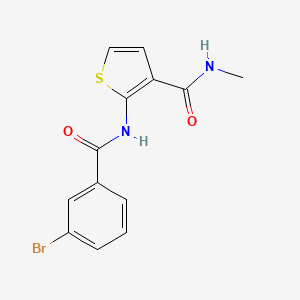
![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
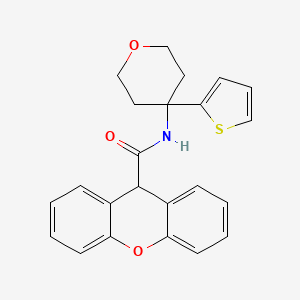
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)